Cas no 2229128-64-5 (3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine)

3-(6-Bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine is a brominated pyridine derivative featuring a cyclopropane ring with a methanamine substituent. This compound is of interest in synthetic and medicinal chemistry due to its structural rigidity and functional versatility. The bromine atom at the 6-position of the pyridine ring offers a reactive site for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The cyclopropane moiety enhances steric and electronic properties, potentially influencing binding affinity in bioactive molecules. Its stable, compact framework makes it a valuable intermediate for the development of agrochemicals, pharmaceuticals, and ligands for catalytic applications. High purity and well-defined reactivity are key advantages for research and industrial use.
3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine structure
2229128-64-5 structure
Product Name:3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:2229128-64-5
MF:C11H15BrN2
MW:255.154201745987
CID:5943545
PubChem ID:165803326
Update Time:2025-05-20

3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
    • EN300-1918793
    • [3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
    • 2229128-64-5
    • Inchi: 1S/C11H15BrN2/c1-11(2)7(6-13)10(11)8-4-3-5-9(12)14-8/h3-5,7,10H,6,13H2,1-2H3
    • InChI Key: LOORKWVXTRYLGE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C2C(CN)C2(C)C)=N1

Computed Properties

  • Exact Mass: 254.04186g/mol
  • Monoisotopic Mass: 254.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1918793-0.05g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
0.05g
$1261.0 2023-09-17
Enamine
EN300-1918793-0.1g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
0.1g
$1320.0 2023-09-17
Enamine
EN300-1918793-0.25g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
0.25g
$1381.0 2023-09-17
Enamine
EN300-1918793-0.5g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
0.5g
$1440.0 2023-09-17
Enamine
EN300-1918793-1.0g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
1g
$1500.0 2023-05-31
Enamine
EN300-1918793-2.5g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
2.5g
$2940.0 2023-09-17
Enamine
EN300-1918793-5.0g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
5g
$4349.0 2023-05-31
Enamine
EN300-1918793-10.0g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
10g
$6450.0 2023-05-31
Enamine
EN300-1918793-1g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
1g
$1500.0 2023-09-17
Enamine
EN300-1918793-5g
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2229128-64-5
5g
$4349.0 2023-09-17

Additional information on 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine

Introduction to 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229128-64-5)

3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2229128-64-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a 6-bromopyridin-2-yl substituent and a 2,2-dimethylcyclopropylmethanamine backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of a brominated pyridine ring suggests utility in medicinal chemistry, particularly in the development of small-molecule inhibitors targeting various biological pathways.

The 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine structure combines elements that are frequently explored in modern drug design. The 6-bromopyridine moiety is a versatile pharmacophore, often employed in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds. Its bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds. Meanwhile, the 2,2-dimethylcyclopropylmethanamine component introduces a rigid cyclopropyl ring with dimethyl substitutions, which can enhance metabolic stability and binding affinity in protein targets.

Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of such hybrid structures in drug discovery. The 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine scaffold exemplifies how combining distinct structural motifs can yield compounds with novel properties. For instance, studies have demonstrated that pyridine-based derivatives exhibit potent activity against enzymes involved in cancer metabolism and inflammation. The 6-bromopyridin-2-yl group specifically interacts with hinge regions of protein targets, facilitating the design of highly selective inhibitors.

In the context of oncology research, the 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine structure has been investigated for its potential as an anticancer agent. Preclinical studies suggest that brominated pyridines can modulate signaling pathways critical for tumor growth and survival. The cyclopropyl moiety further contributes to scaffold rigidity, improving interactions with biological targets. Additionally, the amine functionality allows for derivatization into more polar or charged species, enhancing solubility and bioavailability—key factors in drug development.

The synthesis of 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include nucleophilic substitution on a halogenated pyridine precursor followed by cyclopropanation reactions to introduce the dimethylcyclopropyl group. Advanced techniques such as transition-metal catalysis have been employed to achieve high yields and selectivity in these processes. The bromine atom present in the 6-bromopyridin-2-yl group is particularly valuable for subsequent modifications, allowing chemists to explore diverse derivatives efficiently.

The pharmacological profile of this compound has been explored through both experimental and computational approaches. Molecular docking studies have predicted favorable interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. Experimental validation has confirmed these predictions, showing inhibitory effects on selected targets at submicromolar concentrations. Such findings underscore the potential of 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine as a lead compound for further optimization.

In conclusion,3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229128-64-5) represents a promising candidate in pharmaceutical research due to its unique structural features and biological relevance. The combination of a brominated pyridine ring with a dimethylcyclopropylamino group offers opportunities for designing next-generation therapeutics targeting critical disease pathways. Ongoing studies continue to elucidate its mechanism of action and explore novel derivatives through both synthetic chemistry and medicinal chemistry approaches.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD